molecular formula C12H15BrO2S B14001199 Tert-butyl2-(3-bromophenylthio)acetate

Tert-butyl2-(3-bromophenylthio)acetate

Cat. No.: B14001199
M. Wt: 303.22 g/mol
InChI Key: PXSCOUPRWJCQQY-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate is an organic compound with the molecular formula C10H13BrS It is a derivative of phenyl sulfide, where the phenyl group is substituted with a bromine atom at the third position and a tert-butyl ester group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate typically involves the reaction of 3-bromophenyl thiol with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or ethanol.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Products like 2-[(3-azidophenyl)sulfanyl]acetate, 2-[(3-thiocyanatophenyl)sulfanyl]acetate, or 2-[(3-methoxyphenyl)sulfanyl]acetate.

    Oxidation: Products like tert-butyl 2-[(3-bromophenyl)sulfinyl]acetate or tert-butyl 2-[(3-bromophenyl)sulfonyl]acetate.

    Reduction: Products like tert-butyl 2-[(3-bromophenyl)sulfanyl]ethanol.

Scientific Research Applications

Tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 2-[(4-bromophenyl)sulfanyl]acetate
  • tert-butyl 2-[(2-bromophenyl)sulfanyl]acetate
  • tert-butyl 2-[(3-chlorophenyl)sulfanyl]acetate

Uniqueness

Tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The tert-butyl ester group also imparts steric hindrance, affecting the compound’s overall stability and solubility.

Properties

Molecular Formula

C12H15BrO2S

Molecular Weight

303.22 g/mol

IUPAC Name

tert-butyl 2-(3-bromophenyl)sulfanylacetate

InChI

InChI=1S/C12H15BrO2S/c1-12(2,3)15-11(14)8-16-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3

InChI Key

PXSCOUPRWJCQQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSC1=CC(=CC=C1)Br

Origin of Product

United States

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